4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone
Description
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone is a heterocyclic compound featuring a benzo[g]indazole core fused with a dihydroindazole ring and a 4-fluorophenyl methanone substituent. Its molecular formula is C₁₉H₁₄FN₂O, with a molecular weight of 298.33 g/mol. The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
4,5-dihydrobenzo[g]indazol-2-yl-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O/c19-15-9-7-13(8-10-15)18(22)21-11-14-6-5-12-3-1-2-4-16(12)17(14)20-21/h1-4,7-11H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQZMKPZHKUPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN(N=C2C3=CC=CC=C31)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes and therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Differences
Compound A : 4-(Benzofuran-2-yl)-2-(3-(4-fluorophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl)thiazole (C₂₈H₂₀FN₃OS )
- Exhibits triclinic (P 1̄) symmetry with two independent molecules in the asymmetric unit, both adopting planar conformations except for one fluorophenyl group oriented perpendicularly . Thiazole’s sulfur atom may participate in hydrogen bonding or dipole interactions absent in the target compound.
Compound B : (4-Chlorophenyl)(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)methanone (C₁₆H₁₃ClN₂O )
- Key Differences :
Compound C : (4-Fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives
- Key Differences: Incorporates a nitro group (electron-withdrawing) instead of fluorine, significantly enhancing electrophilicity (global electrophilicity index ω ≈ 5.2 eV vs. ~3.8 eV for fluorine analogs). Exhibits nonlinear optical (NLO) properties due to high hyperpolarizability .
Electronic and Reactivity Profiles
| Property | Target Compound | Compound A (Thiazole) | Compound B (Chlorophenyl) | Compound C (Nitro Derivative) |
|---|---|---|---|---|
| Electrophilicity (ω) | Moderate (≈3.8 eV) | Moderate | Slightly higher (Cl effect) | High (≈5.2 eV) |
| Electron Density | Fluorine withdraws electron | Thiazole delocalizes charge | Chlorine withdraws more | Nitro intensifies withdrawal |
| MEP Analysis | Electrophilic at carbonyl O | Electrophilic at S (thiazole) | Electrophilic at Cl | Electrophilic at nitro groups |
Crystallographic and Packing Behavior
| Parameter | Target Compound | Compound A | Compound C Derivatives |
|---|---|---|---|
| Crystal System | Not reported | Triclinic (P 1̄) | Triclinic/P 1̄ common |
| Planarity | Likely planar (indazole core) | Mostly planar (except 1 FP*) | Planar with nitro twist |
| Intermolecular Forces | C–H···O/F interactions | π-π (thiazole/benzofuran) | Strong dipole (nitro groups) |
- SHELX Refinement : Structural data for analogs (e.g., Compound A) were resolved using SHELXL, highlighting planar geometries and anisotropic displacement parameters .
Biological Activity
4,5-Dihydro-2H-benzo[g]indazol-2-yl(4-fluorophenyl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound involves several steps, typically beginning with the preparation of benzo[g]indazole derivatives through cyclization reactions. Recent studies have utilized gold-catalyzed annulation techniques to create these complex structures effectively . The incorporation of the 4-fluorophenyl group is achieved through electrophilic substitution reactions, which enhance the compound's biological activity by improving its binding affinity to various biological targets.
Research indicates that compounds similar to this compound act as positive allosteric modulators (PAMs) of the GABA-A receptor. These compounds enhance the receptor's response to GABA, potentially leading to anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .
In Vitro Studies
In vitro studies have demonstrated that derivatives of benzo[g]indazole exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values in the micromolar range against ovarian cancer cells, indicating their potential as anticancer agents .
Table 1: Biological Activity Summary
| Compound Name | Target | Activity Type | IC50 (µM) |
|---|---|---|---|
| This compound | GABA-A receptor | Positive Allosteric Modulator | N/A |
| Related benzo[g]indazole derivative | Ovarian cancer cells | Cytotoxicity | 31.5 - 43.9 |
| Another benzo[g]indazole derivative | Various cancer cells | Cytotoxicity | Varies |
Case Study 1: GABA-A Modulation
A study focused on the modulation of the GABA-A receptor by benzo[g]indazole derivatives found that certain modifications led to improved metabolic stability and reduced hepatotoxicity compared to existing drugs like alpidem. The compound's ability to remain unmetabolized in human liver microsomes for extended periods suggests a favorable pharmacokinetic profile .
Case Study 2: Anticancer Activity
Another investigation into the anticancer properties of related compounds revealed that specific structural features significantly enhance their efficacy against cancer cell lines. The study highlighted that substituents on the phenyl ring could markedly influence the cytotoxic activity and selectivity towards cancer cells over normal cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
